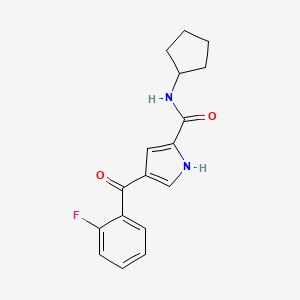

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Description

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a fluorinated pyrrole-carboxamide derivative characterized by a 2-fluorobenzoyl substituent at the 4-position of the pyrrole ring and a cyclopentyl group attached to the carboxamide nitrogen. For instance, compounds bearing the 2-fluorobenzoyl moiety, such as 4-alkyl-1-(2-fluorobenzoyl)thiosemicarbazides, have demonstrated anticonvulsant activity in preclinical studies . This highlights the importance of fluorinated aromatic groups in modulating biological activity. The compound’s structural features—particularly its fluorobenzoyl and cyclopentyl substituents—may influence solubility, metabolic stability, and target binding, warranting detailed comparison with analogous molecules.

Properties

IUPAC Name |

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-14-8-4-3-7-13(14)16(21)11-9-15(19-10-11)17(22)20-12-5-1-2-6-12/h3-4,7-10,12,19H,1-2,5-6H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYZKGCXMKORHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where the pyrrole ring reacts with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring or the benzoyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide with three structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Key Observations

The 2,6-dichlorobenzoyl substituent (CAS 23964-50-3) increases molecular weight and lipophilicity relative to the target compound, which could improve membrane permeability but reduce aqueous solubility .

Impact of the Carboxamide Substituent: The cyclopentyl group (common in the target compound and CAS 23964-50-3) provides steric bulk and moderate lipophilicity, which may influence pharmacokinetics. The dimethylaminopropyl group (CAS 477870-45-4) introduces a basic nitrogen, likely enhancing solubility in acidic environments (e.g., gastric fluid) compared to cyclopentyl-containing analogs .

Biological Activity Insights: While direct data for the target compound are unavailable, the anticonvulsant activity of 2-fluorobenzoyl-containing thiosemicarbazides (e.g., from ) suggests that fluorinated aromatic systems may interact with central nervous system targets .

Biological Activity

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound with a unique chemical structure, which has garnered attention for its potential biological activities. This compound features a pyrrole ring, a cyclopentyl group, and a fluorobenzoyl moiety, making it an interesting candidate for various pharmacological applications.

The molecular formula of this compound is , with a molecular weight of approximately 300.33 g/mol. Its IUPAC name reflects its complex structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.33 g/mol |

| CAS Number | 477870-44-3 |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds within the pyrrole family, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess comparable properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that derivatives of pyrrole can inhibit inflammatory responses, potentially through the modulation of specific pathways involved in inflammation . For instance, compounds similar to this compound have shown greater anti-inflammatory effects than traditional agents like ibuprofen in certain assays .

Anticancer Activity

This compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways. The mechanism of action likely involves the disruption of cellular signaling pathways critical for tumor growth and survival .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. For example, it may inhibit enzymes involved in inflammatory pathways or interfere with signaling cascades that promote cancer cell survival. Further research is needed to elucidate the precise molecular targets and mechanisms involved.

Case Studies

- Anti-inflammatory Study : A study conducted on a series of pyrrole derivatives found that certain compounds exhibited superior anti-inflammatory activity compared to standard treatments. This suggests that this compound could be beneficial in treating inflammatory diseases .

- Antimicrobial Screening : In antimicrobial screenings against various pathogens, derivatives similar to this compound showed promising results, indicating a potential role in developing new antibiotics .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound could reduce cell viability and induce apoptosis, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.